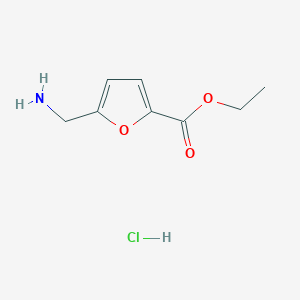
ジ-μ-クロロビス(2'-アミノ-1,1'-ビフェニル-2-イル-C,N)ジパラジウム(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) is a useful research compound. Its molecular formula is C24H22Cl2N2Pd2 and its molecular weight is 622.2 g/mol. The purity is usually 95%.
The exact mass of the compound Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Buchwald-Hartwig クロスカップリング反応
この化合物は、炭素-窒素結合を形成する強力な方法である Buchwald-Hartwig クロスカップリング反応の触媒として役立ちます。この反応は、医薬品や農薬を含む複雑な有機化合物の合成において広く使用されています。 触媒構造中のビフェニル-2-イル配位子の存在は、反応速度と選択性を高める可能性があります .
Heck反応
Heck反応では、このパラジウム触媒はアルケンのアリール化を促進します。 これは、特に微量化学物質や材料の製造における炭素-炭素結合の構築における有機合成の貴重な変換です .
Hiyamaカップリング
この化合物は、有機シランと有機ハロゲン化物をクロスカップリングする Hiyama カップリング反応で使用されます。 この反応は、多くの生物活性分子の中心構造である多様なビアリールやヘテロアリールを作成するために不可欠です .
Negishiカップリング
触媒として、アルキルまたはアリール亜鉛化合物を有機ハロゲン化物とカップリングすることによる炭素-炭素結合の形成のための主要な方法である Negishi カップリングに関与しています。 この技術は、特に高い精度で複雑な有機分子を合成するのに役立ちます .
Sonogashiraカップリング
この化合物は、末端アルキンとアリールまたはビニルハロゲン化物の間の炭素-炭素結合を形成する反応である Sonogashira カップリングの触媒として機能します。 この反応は、天然物や材料科学で広く見られる共役エニンを合成するのに役立ちます .
Stilleカップリング
Stille カップリング反応では、このパラジウム触媒は、有機スズ化合物と有機ハロゲン化物の間の炭素-炭素結合の形成を助けます。 この方法は、さまざまな官能基に対する許容性と、幅広い基質をカップリングできる能力のために非常に高く評価されています .
Suzuki-Miyauraカップリング
この化合物は、クロスカップリング化学の礎石反応である Suzuki-Miyaura カップリングの触媒でもあります。 医薬品や有機エレクトロニクスなど、多くの分野で不可欠なビアリール化合物を形成するために広く使用されています .
クロスカップリング
上記で言及した特定の反応に加えて、このパラジウム触媒は一般的にさまざまなクロスカップリング反応に適用できます。 これらの反応は、より単純な成分から複雑な分子を構築するための現代の合成化学の基礎です .
特性
CAS番号 |
847616-85-7 |
|---|---|
分子式 |
C24H22Cl2N2Pd2 |
分子量 |
622.2 g/mol |
IUPAC名 |
dichloroniopalladium;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q2*-1;;;;+2 |
InChIキー |
GYIYBDXOIBSKGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Cl-].[Pd+2].[Pd+2] |
正規SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[ClH+][Pd][ClH+].[Pd] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


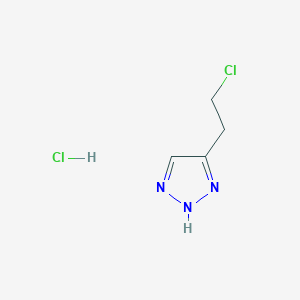
![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)
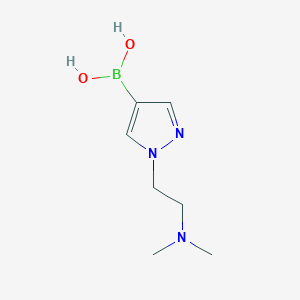
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)
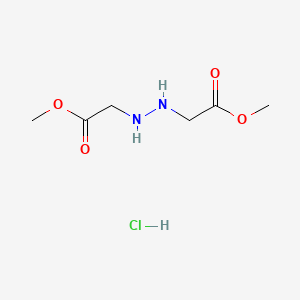
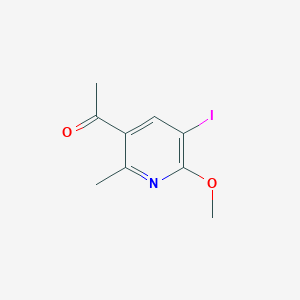

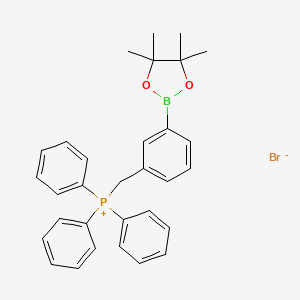
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

